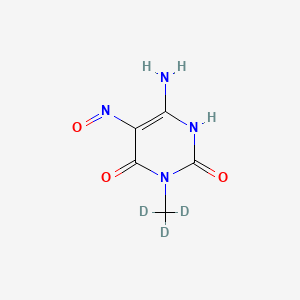![molecular formula C15H18N2O2 B587340 2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 CAS No. 1794786-87-0](/img/structure/B587340.png)
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4” (CAS# 1794786-87-0) is a useful compound in organic synthesis . It is a beige solid and is soluble in dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol .
Molecular Structure Analysis
The molecular formula of this compound is C15H14D4N2O2, and it has a molecular weight of 262.34 . The structure includes a pyridine ring attached to a benzyl ether group and a deuterated ethanolamine group .Physical And Chemical Properties Analysis
This compound is a beige solid . It is soluble in dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol .Mécanisme D'action
Orientations Futures
The future directions of this compound largely depend on its applications in organic synthesis and potential uses in research and industry. As a stable isotope-labeled compound, it could be used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry . Further studies and applications could explore these areas.
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(9-10-18)15-8-7-14(11-16-15)19-12-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3/i9D2,10D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSMMBXTFFSQZ-YQUBHJMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










